molecular formula C5H9F3N2O B8621569 2,2,2-trifluoro-N-[2-(methylamino)ethyl]acetamide

2,2,2-trifluoro-N-[2-(methylamino)ethyl]acetamide

Cat. No.: B8621569
M. Wt: 170.13 g/mol
InChI Key: LLSQPTFEBHVGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-[2-(methylamino)ethyl]acetamide is a useful research compound. Its molecular formula is C5H9F3N2O and its molecular weight is 170.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(methylamino)ethyl]acetamide

InChI

InChI=1S/C5H9F3N2O/c1-9-2-3-10-4(11)5(6,7)8/h9H,2-3H2,1H3,(H,10,11)

InChI Key

LLSQPTFEBHVGMF-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Methyl ethylenediamine (15 g, 202.3 mmol) was added dropwise to a stirred solution of ethyl trifluoroacetate (28.7 g, 204.34 mmol) in dry Et2O (50 mL) at 0° C. The resulting solution was stirred at room temperature for 2 hours. Hexane (75 mL) was added and the solution was left at −20° C. for 16 hours to produce a white precipitate which was removed by filtration, washed with Et2O (100 mL) and dried in vacuo for 3 hours to afford the title compound (29.4 g, 85%). 1H NMR (300 MHz, CDCl3) δ 3.42 (t, J=5.8 Hz, 2H), 2.80 (t, J=5.9 Hz, 2H), 2.43 (s, 3H); mass spectrum (API-TIS) 171 (M+H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A solution of N-methylethylenediamine (27.0 g, 364 mmol) and ethyl trifluoroacetate (96.6 mL, 812 mmol) in a mixture of ACN (350 mL) and water (7.8 mL, 436 mmol) was refluxed with stirring overnight. Solvents were evaporated in vacuo. The residue was re-evaporated with i-PrOH (3×100 mL), followed by heat-cool crystallization from DCM (500 mL). Formed crystals were filtered, washed with DCM and dried in vacuo to provide compound A (88.3 g, 85%) as white solid powder.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
96.6 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of ethyl trifluoroacetate (10 ml) in diethyl ether (20 ml) in an ice bath was added dropwise N-methylethylenediamine (7.4ml) for one hr. After addition, the reaction mixture was warmed to room temperature and stirred for 2 hr. Removal of ethyl ether from the reaction mixture gave the titled compound (14 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a round bottom flask was added N-methylethylenediamine (1.9 ml, 21.79 mmol), water (0.43 mL), acetonitrile (33 mL) and ethyl trifluoroacetate (6.5 ml, 54.62 mmol). The mixture was stirred at reflux for 18 hours. The mixture was concentrated in vacuo. Dichloromethane was added to the residue and the solid filtered off to give 3.71 g of crude 2,2,2-trifluoro-N-(2-methylamino-ethyl)-acetamide, which was used in step 2 without further purification. MS: m/z 171.1 (M+H+).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

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